5,8-Dimethylquinoxaline
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Overview
Description
5,8-Dimethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 5th and 8th positions of the quinoxaline ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 5,8-Dimethylquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-butanedione. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have also been explored to minimize environmental impact .
Chemical Reactions Analysis
5,8-Dimethylquinoxaline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline-2,3-diones, while reduction produces dihydroquinoxalines .
Scientific Research Applications
5,8-Dimethylquinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,8-Dimethylquinoxaline and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In the case of enzyme inhibition, this compound derivatives bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
5,8-Dimethylquinoxaline can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound, which lacks the methyl groups at the 5th and 8th positions.
6,7-Dimethylquinoxaline: Another derivative with methyl groups at different positions.
Quinoxaline-2,3-dione: An oxidized form of quinoxaline, which has been studied for its potential as an enzyme inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
5,8-Dimethylquinoxaline (DMQ) is a compound that has garnered attention in various fields of biological research due to its promising pharmacological properties. This article provides a comprehensive overview of the biological activities associated with DMQ, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C10H10N2 and a molecular weight of 174.20 g/mol. Its structure consists of a quinoxaline ring with methyl groups at the 5 and 8 positions, which influences its biological activity.
1. Anticancer Activity
Research has demonstrated that DMQ and its derivatives exhibit significant anticancer properties. A study by Ling et al. highlighted that compounds containing the 5,8-quinolinedione moiety showed potent activity against various cancer cell lines, including HeLeS3 and KB-vin, with IC50 values ranging from 0.59 to 1.52 µM .
Table 1: Anticancer Activity of DMQ Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
10 | HeLeS3 | 0.59 | NQO1-dependent antiproliferative effect |
11 | KB-vin | 1.52 | Induces mitochondrial dysfunction |
12 | MDA-MB-231 | 0.06 | Triggers apoptosis via Bcl-2 modulation |
2. Neuroprotective Effects
DMQ has been investigated for its neuroprotective potential, particularly in relation to Alzheimer's disease. A study focused on its derivatives indicated that specific compounds effectively inhibited GSK3β and CDK5 kinases, which are implicated in neurodegeneration . The findings suggest that these compounds may serve as leads for developing therapeutics targeting Alzheimer's.
Table 2: Neuroprotective Activity of DMQ Derivatives
Compound | Target Kinase | Activity Type |
---|---|---|
IV | GSK3β | Inhibition |
V | CDK5 | Inhibition |
3. Antimicrobial Properties
The antimicrobial activity of DMQ derivatives has also been explored. For instance, certain derivatives were found to exhibit significant antibacterial effects against various strains, indicating their potential as new antimicrobial agents .
Table 3: Antimicrobial Activity of DMQ Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | E. coli | 32 µg/mL |
B | S. aureus | 16 µg/mL |
Case Study 1: Anticancer Activity Evaluation
In a recent study, a library of DMQ derivatives was synthesized and evaluated for anticancer activity against several tumor cell lines. The results indicated that specific modifications to the quinoxaline structure significantly enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Case Study 2: Neuroprotective Mechanism Analysis
A detailed mechanistic study revealed that certain DMQ derivatives could modulate apoptotic pathways in neuronal cells by upregulating anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors such as Bax . This dual mechanism highlights the potential of DMQ in neuroprotection.
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
5,8-dimethylquinoxaline |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-6H,1-2H3 |
InChI Key |
DJKCYDWCXGFKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)N=CC=N2 |
Origin of Product |
United States |
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